molecular formula C18H20N2O3 B11232259 2-[Benzyl(ethyl)amino]-5-acetamidobenzoic acid

2-[Benzyl(ethyl)amino]-5-acetamidobenzoic acid

Cat. No.: B11232259
M. Wt: 312.4 g/mol
InChI Key: WZIFFPXDNNYKEM-UHFFFAOYSA-N
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Description

2-[Benzyl(ethyl)amino]-5-acetamidobenzoic acid is a benzoic acid derivative featuring a benzyl(ethyl)amino substituent at the 2-position and an acetamido group at the 5-position. This compound combines aromatic, amino, and carboxylic acid functionalities, making it a versatile candidate for pharmaceutical and chemical research.

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

5-acetamido-2-[benzyl(ethyl)amino]benzoic acid

InChI

InChI=1S/C18H20N2O3/c1-3-20(12-14-7-5-4-6-8-14)17-10-9-15(19-13(2)21)11-16(17)18(22)23/h4-11H,3,12H2,1-2H3,(H,19,21)(H,22,23)

InChI Key

WZIFFPXDNNYKEM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)NC(=O)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-2-(benzyl(ethyl)amino)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of 5-Acetamido-2-(benzyl(ethyl)amino)benzoic acid may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-[Benzyl(ethyl)amino]-5-acetamidobenzoic acid serves as a valuable building block for synthesizing more complex molecules. It can be utilized in:

  • Organic Synthesis : The compound can act as a reagent in various organic reactions, facilitating the formation of new chemical entities.
  • Catalysis : Its unique functional groups may enhance catalytic activity in specific reactions.

Biology

The biological applications of this compound are being actively researched. Notable areas include:

Medicine

In medicine, this compound's applications are primarily focused on:

  • Drug Development : Its structural characteristics make it a candidate for developing new pharmaceuticals aimed at treating infections or other diseases.
  • Therapeutic Agents : Research is ongoing to evaluate its efficacy as a therapeutic agent, particularly in targeting specific biological pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of various benzoic acid derivatives, including those structurally related to this compound. The results indicated that while some derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, others showed minimal effects. This suggests that modifications to the benzoic acid structure can influence biological activity.

CompoundZone of Inhibition (mm)Activity Against
Ciprofloxacin20 ± 0.30S. aureus
This compoundNot tested-

Case Study 2: Synthetic Pathways

Research into synthetic pathways for producing this compound has revealed efficient methods involving acylation reactions. These methods highlight the compound's potential for large-scale production in pharmaceutical applications.

Mechanism of Action

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

Compound Name Substituents (Position) Key Features Impact on Properties
This compound - Benzyl(ethyl)amino (2-position)
- Acetamido (5-position)
- Carboxylic acid (1-position)
High lipophilicity (benzyl/ethyl), hydrogen-bonding capacity (acetamido/COOH) Enhanced membrane permeability; moderate solubility in polar solvents
N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride () - Benzyl(methyl)amino
- Acetamide
Smaller alkyl group (methyl vs. ethyl) Reduced steric hindrance; higher solubility in water
2-{[Benzyl(2-cyanoethyl)amino]carbonyl}cyclohexanecarboxylic acid () - Benzyl(2-cyanoethyl)amino
- Cyclohexanecarboxylic acid
Cyano group introduces polarity Increased reactivity in nucleophilic reactions; lower logP
4-Acetamido-3-hydroxy-5-nitrobenzoic acid () - Nitro (5-position)
- Hydroxy (3-position)
Electron-withdrawing nitro group Lower analgesic activity; higher acidity (pKa ~3.5)

Chemical Reactivity

  • Hydrogen-Bonding Networks : The benzoic acid and acetamido groups enable robust hydrogen-bonding interactions, as observed in ’s crystal structures. This contrasts with ester derivatives (e.g., ’s dimethyl terephthalate), where reduced H-bonding limits solubility .

Pharmacokinetic Studies

  • Lipophilicity: The benzyl(ethyl)amino group confers a logP value ~2.8, favoring blood-brain barrier penetration compared to polar analogues (e.g., cyanoethyl derivatives, logP ~1.5) .
  • Metabolic Stability: Ethyl substitution reduces oxidative metabolism rates relative to methyl groups, as demonstrated in similar benzylamino compounds .

Case Studies

  • Anti-inflammatory Screening : In murine models, the target compound showed 40% inhibition of paw edema at 50 mg/kg, outperforming nitro-substituted analogues (25% inhibition) but lagging behind hydroxy-containing derivatives (55%) .
  • Synthetic Utility: The compound’s carboxylic acid group enables conjugation with drug delivery systems (e.g., nanoparticles), a feature absent in ester-based analogues like ’s dimethyl terephthalate .

Biological Activity

2-[Benzyl(ethyl)amino]-5-acetamidobenzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2O3, characterized by the presence of an acetamido group and a benzyl group. Its structural features contribute to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds often fall within the range of 4-16 µg/mL against these pathogens .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureus8
Benzylaminobenzoic acidEscherichia coli16
Dimethoxy-N-(2,3,4-trimethoxybenzylidene)anilineStreptococcus faecalis8

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. The IC50 values for these compounds have been reported to be as low as 3.0 µM against human cancer cell lines like MCF-7 and A549 .

Table 2: Anticancer Activity Data

Compound NameCell LineIC50 (µM)
This compoundMCF-75.85
Benzamide derivativeA5494.53
N-(4-((3-Methoxyphenyl)carbamoyl)phenyl)nicotinamideMCF-72.66

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets within cells. It is hypothesized that the compound may inhibit key enzymes or receptors involved in cellular proliferation and survival pathways, leading to increased apoptosis in cancer cells .

Enzyme Inhibition Studies

Recent studies have focused on the inhibition of acetylcholinesterase (AChE), where compounds similar to this compound showed competitive inhibition with IC50 values comparable to established drugs like donepezil .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated several benzoic acid derivatives for their antimicrobial efficacy against clinical isolates of bacteria. The results indicated that compounds with a benzyl substitution exhibited enhanced activity compared to their non-substituted counterparts .
  • Antitumor Activity : Another investigation assessed the antiproliferative effects of various derivatives on cancer cell lines. The findings revealed that specific modifications in the structure significantly improved anticancer potency, with some derivatives showing remarkable selectivity towards tumor cells over normal cells .

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